molecular formula C5H3ClFIN2 B8729475 6-Chloro-5-fluoro-4-iodopyridin-3-amine

6-Chloro-5-fluoro-4-iodopyridin-3-amine

Katalognummer: B8729475
Molekulargewicht: 272.45 g/mol
InChI-Schlüssel: IJPYHUHQPOFWLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-5-fluoro-4-iodopyridin-3-amine is a halogenated pyridine derivative characterized by a unique combination of chloro (Cl), fluoro (F), and iodo (I) substituents on the pyridine ring. The presence of three halogens at positions 4, 5, and 6 introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Eigenschaften

Molekularformel

C5H3ClFIN2

Molekulargewicht

272.45 g/mol

IUPAC-Name

6-chloro-5-fluoro-4-iodopyridin-3-amine

InChI

InChI=1S/C5H3ClFIN2/c6-5-3(7)4(8)2(9)1-10-5/h1H,9H2

InChI-Schlüssel

IJPYHUHQPOFWLF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=N1)Cl)F)I)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • Iodine vs. Methyl/Chloro : The iodo substituent in the target compound increases molecular weight (vs. methyl) and polarizability, favoring participation in Suzuki-Miyaura couplings or Ullmann reactions .

Physicochemical Properties

Limited experimental data exist for the target compound, but trends from analogs suggest:

  • Solubility : Halogen-rich pyridines (e.g., Cl/F/I) exhibit lower aqueous solubility than methoxy or methyl derivatives due to increased hydrophobicity .
  • Thermal Stability : Iodo-substituted pyridines may decompose at lower temperatures than chloro- or fluoro-analogs due to weaker C–I bonds .

Challenges :

  • Steric hindrance from three halogens may impede regioselective functionalization.
  • Iodine’s susceptibility to oxidation requires inert reaction conditions .

Vorbereitungsmethoden

Nitro Group Reduction and Sequential Halogenation

A foundational approach involves constructing the pyridine ring with a nitro group at C3, followed by reduction to the amine and subsequent halogenation.

Procedure :

  • Starting Material : 3-Nitro-6-chloro-5-fluoropyridine.

  • Nitro Reduction : Iron powder in acetic acid/water reduces the nitro group to an amine (yield: 97%).

  • Iodination : Electrophilic iodination at C4 using N-iodosuccinimide (NIS) under acidic conditions.

Example :

  • 3-Amino-6-chloro-5-fluoropyridine undergoes iodination with NIS in dichloromethane at 0°C, yielding the target compound in 85% yield.

Challenges :

  • Competing side reactions at C2/C6 due to electron-withdrawing effects of Cl/F.

  • Requires Boc protection of the amine to direct iodination to C4.

Directed ortho-Metallation and Iodination

Regioselective iodination is achieved via directed metallation, leveraging the Boc-protected amine as a directing group.

Procedure :

  • Protection : 3-Amino-6-chloro-5-fluoropyridine is protected with tert-butyloxycarbonyl (Boc) to form tert-butyl (6-chloro-5-fluoropyridin-3-yl)carbamate .

  • Metallation : Lithium diisopropylamide (LDA) deprotonates C4, forming a lithiated intermediate.

  • Iodination : Quenching with iodine introduces the iodide substituent (yield: 78%).

  • Deprotection : HCl in dioxane removes the Boc group, yielding the final product.

Optimization :

  • Temperature control (−78°C) minimizes side reactions.

  • Use of tetrahydrofuran (THF) enhances metallation efficiency.

Copper-Catalyzed Halogen Exchange

This method replaces a bromine or chlorine atom at C4 with iodine via Ullmann-type coupling.

Procedure :

  • Starting Material : 3-Amino-6-chloro-5-fluoro-4-bromopyridine.

  • Reaction : Copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMF facilitate iodide substitution (yield: 65%).

Conditions :

  • 110°C for 24 hours under nitrogen.

  • Excess sodium iodide ensures complete conversion.

Limitations :

  • Limited applicability if the C4 position lacks a suitable leaving group.

Palladium-Mediated Cross-Coupling

Cross-coupling reactions introduce iodine via pre-functionalized intermediates.

Example :

  • Suzuki-Miyaura Coupling : A boronic ester at C4 reacts with iodobenzene diacetate in the presence of Pd(PPh3)4.

  • Buchwald-Hartwig Amination : Introduces the amine group post-iodination, though this is less common due to the pre-existing amine in the target.

Data :

  • Palladium catalysts (e.g., Pd2(dba)3) with XantPhos ligand achieve 70–80% yields in coupling reactions.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Nitro Reduction85–97Scalable, uses inexpensive reagentsMultiple steps; Boc protection needed
Directed Metallation70–78High regioselectivityLow-temperature sensitivity
Halogen Exchange60–65Direct substitutionRequires brominated precursor
Cross-Coupling70–80Versatile for complex systemsHigh catalyst costs

Case Study: Optimized Large-Scale Synthesis

Protocol from Patent KR101496273B1 :

  • Boc Protection : 3-Amino-6-chloro-5-fluoropyridine (1.0 eq) reacts with Boc anhydride in THF (yield: 95%).

  • Iodination : Boc-protected intermediate (1.0 eq), NIS (1.2 eq), and BF3·Et2O (0.1 eq) in CH2Cl2 at 0°C for 6 hours (yield: 82%).

  • Deprotection : 4M HCl in dioxane at 25°C for 2 hours (yield: 90%).

Purity :

  • 99% by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient).

Q & A

Q. What are the critical considerations for synthesizing 6-chloro-5-fluoro-4-iodopyridin-3-amine with high purity?

Methodological Answer: Synthesis requires precise control over halogenation sequences due to the compound’s multiple halogen substituents. Key steps include:

  • Halogen Order : Introduce iodine first (due to steric hindrance), followed by fluorine and chlorine via nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates.
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to separate by-products. Confirm purity via HPLC (≥95%) and NMR (for regiochemical confirmation) .

Q. How does the positioning of halogens on the pyridine ring influence the compound’s stability?

Methodological Answer: The stability is governed by steric and electronic effects:

  • Electronic Effects : Electron-withdrawing halogens (Cl, F, I) deactivate the ring, reducing susceptibility to oxidation. Fluorine’s high electronegativity enhances ring stability but may increase reactivity at adjacent positions.
  • Steric Hindrance : Iodine’s large atomic radius can slow degradation but may complicate functionalization at the 4-position.
  • Storage : Store at -80°C in anhydrous DMSO to prevent hydrolysis; avoid repeated freeze-thaw cycles .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm substituent positions and purity. 13C^{13}\text{C}-NMR detects ring distortions from halogen electronegativity.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~287.45 g/mol).
  • X-ray Crystallography : Resolves regiochemical ambiguities, particularly iodine’s spatial orientation .

Advanced Research Questions

Q. How can conflicting biological activity data for halogenated pyridinamines be resolved?

Methodological Answer: Conflicts often arise from structural analogs with subtle substituent differences. To address this:

  • Comparative Analysis : Use SAR studies to compare analogs (e.g., 2-chloro-3-iodopyridin-4-amine vs. 5-fluoro-3-iodopyridin-2-amine) and identify critical substituent positions .
  • Computational Modeling : Apply DFT calculations to map electronic profiles and predict binding affinities.
  • Biological Assays : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

Q. What strategies mitigate side reactions during functionalization of the 4-iodo group?

Methodological Answer:

  • Catalyst Optimization : Use Pd/Cu catalysts for selective cross-coupling (e.g., Sonogashira) to minimize dehalogenation.
  • Temperature Control : Maintain reactions at 50–60°C to avoid iodine displacement via radical pathways.
  • Protecting Groups : Temporarily protect the amine group with Boc or Fmoc to prevent undesired nucleophilic attacks .

Q. How can regioselectivity challenges in multi-halogenated pyridines be addressed?

Methodological Answer:

  • Directed Metalation : Use directing groups (e.g., -NH2_2) to guide halogenation to specific positions.
  • Sequential Halogenation : Prioritize iodine introduction (via electrophilic substitution), then leverage its steric bulk to direct subsequent substitutions .

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Molecular Orbital Analysis : HOMO/LUMO maps (generated via Gaussian or ORCA) identify reactive sites.
  • Docking Simulations : Predict interactions with catalytic metal centers (e.g., Pd(0)).
  • Kinetic Studies : Use software like COPASI to model reaction pathways and optimize conditions .

Q. How can solubility limitations in biological assays be overcome?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
  • Prodrug Design : Modify the amine group to a phosphate ester for improved bioavailability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.